Dapoxetine hydrochloride
Overview
Description
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor used in the treatment of premature ejaculation . It is a short-acting novel selective serotonin reuptake inhibitor marketed for the treatment of premature ejaculation in men . It increases the time it takes to ejaculate and can improve the control over the ejaculation .
Synthesis Analysis
A novel and practical asymmetric synthesis of dapoxetine hydrochloride using the chiral auxiliary (S)-tert-butanesulfinamide was explored. The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent . Another synthetic process of dapoxetine hydrochloride comprises the steps: under an ice bath condition, adding 3-phenyl-3-amino-l-propanol into a 250 mL three-necked bottle, slowly adding benzoyl chloride drop by drop, controlling the temperature below 5 DEG C, after finishing drop-by-drop adding, removing the ice bath, and continuing to stir .
Molecular Structure Analysis
The crystal structure of Dapoxetine hydrochloride is a complex 3D arrangement of DAPHCl moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions . The chloride ions form layers parallel to the ab plane and are connected by dapoxetinium moieties through N–H⋯Cl and C–H⋯Cl hydrogen bonds .
Chemical Reactions Analysis
Dapoxetine hydrochloride was determined in real samples using the spectrophotometry method. All of the detection process in colorimetric assay is related to morphological reform of AgNPrs after its specific electrostatic and covalent interaction with DPX as analyte .
Physical And Chemical Properties Analysis
Dapoxetine hydrochloride has a molecular formula of C21H24ClNO and a molecular weight of 341.9 g/mol . It is a weakly basic drug with a pH dependent solubility that could limit its dissolution in the body neutral fluids .
Scientific Research Applications
Treatment of Premature Ejaculation
- Summary of Application : Dapoxetine Hydrochloride is used extensively for the treatment of premature ejaculation . It works by blocking the reuptake of serotonin, leading to an increase in the action of serotonin and thus delays ejaculation .
- Methods of Application : Dapoxetine is administered orally, with doses typically ranging from 30 to 60 mg .
- Results or Outcomes : In four randomized, double-blind, placebo-controlled, multicentre studies of 12–24 weeks’ duration, oral dapoxetine was found to induce significantly greater improvements from baseline than placebo in the primary efficacy endpoint .
Pharmacokinetic Studies
- Summary of Application : A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma .
- Methods of Application : The method involved using a mass spectrometer equipped with an electrospray ionization source in multiple positive ion reactions to monitor the mode using the precursor-to-product ion transitions .
- Results or Outcomes : The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard .
Quantitative Determination in Pharmaceutical Formulations
- Summary of Application : A study developed a green high-performance thin layer chromatographic (HPTLC) method for quantitative determination of Dapoxetine Hydrochloride in pharmaceutical formulations .
- Methods of Application : The method involved using silica gel HPTLC F 254 plates for separation, and a mixture of ethanol–ethyl acetate as the mobile phase .
- Results or Outcomes : The concentration ranges were 0.1–1.6 μg/band for dapoxetine, with an accuracy of 98.93% ± 0.62 .
Treatment of Erectile Dysfunction and Premature Ejaculation
- Summary of Application : Dapoxetine Hydrochloride is used in combination with Tadalafil for the treatment of erectile dysfunction and premature ejaculation .
- Methods of Application : The two drugs are co-formulated as long-lasting tablets called Erectafil® .
- Results or Outcomes : The combination of Dapoxetine Hydrochloride and Tadalafil has been found to be effective in treating both erectile dysfunction and premature ejaculation .
Treatment of Depression and Anxiety
- Summary of Application : As a member of the selective serotonin reuptake inhibitor (SSRI) family, dapoxetine was initially created as an antidepressant . It works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft .
- Results or Outcomes : Despite two clinical trials finished in 2006, experts doubt it will be approved by the FDA soon because SSRIs come with undesirable side-effects after long-term use, such as psychiatric problems, dermatological reactions, increase in body weight, lower sex-drive, nausea, headache, upset stomach and weakness .
Interaction with Phosphodiesterase Inhibitors (PDE5 inhibitors)
- Summary of Application : Dapoxetine Hydrochloride is used in combination with phosphodiesterase inhibitors (PDE5 inhibitors) for the treatment of premature ejaculation .
- Methods of Application : The two drugs are co-formulated and administered orally .
- Results or Outcomes : The combination of Dapoxetine Hydrochloride and PDE5 inhibitors has been found to be effective in treating premature ejaculation .
Adjunct to Morphine
- Summary of Application : Dapoxetine has been found to be a useful adjunct to morphine, lowering the threshold for analgesia .
- Methods of Application : The specifics of the method of application are not detailed in the source, but it is likely that Dapoxetine is administered orally in conjunction with morphine .
- Results or Outcomes : The compound itself has negligible analgesic activity, but when used in conjunction with morphine, it can enhance the pain-relieving effects .
Treatment of Inflammation
- Summary of Application : A study developed a nano-vesicle transdermal gel loaded with Dapoxetine Hydrochloride for the treatment of inflammation .
- Methods of Application : The method involved creating a skin permeation nanogel system containing a surface active agent along with ethanol .
- Results or Outcomes : The in vivo anti-inflammatory behavior in carrageenan-induced rats showed comparatively higher inhibition of rat paw edema swelling by the prepared nanogel compared to that of the plain Dapoxetine Hydrochloride gel .
Safety And Hazards
Users are advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119356-77-3 (Parent) | |
Record name | Dapoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926531 | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapoxetine hydrochloride | |
CAS RN |
129938-20-1 | |
Record name | Dapoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.